Omidenepag isopropyl

Description

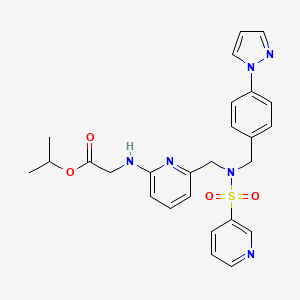

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 2-[[6-[[(4-pyrazol-1-ylphenyl)methyl-pyridin-3-ylsulfonylamino]methyl]pyridin-2-yl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N6O4S/c1-20(2)36-26(33)17-28-25-8-3-6-22(30-25)19-31(37(34,35)24-7-4-13-27-16-24)18-21-9-11-23(12-10-21)32-15-5-14-29-32/h3-16,20H,17-19H2,1-2H3,(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIQCWEGEHRBLAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CNC1=CC=CC(=N1)CN(CC2=CC=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001106409 | |

| Record name | N-[6-[[[[4-(1H-Pyrazol-1-yl)phenyl]methyl](3-pyridinylsulfonyl)amino]methyl]-2-pyridinyl]glycine 1-methylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001106409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Practically insoluble | |

| Record name | Omidenepag isopropyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15071 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1187451-19-9 | |

| Record name | N-[6-[[[[4-(1H-Pyrazol-1-yl)phenyl]methyl](3-pyridinylsulfonyl)amino]methyl]-2-pyridinyl]glycine 1-methylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187451-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Omidenepag isopropyl [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187451199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Omidenepag isopropyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15071 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-[6-[[[[4-(1H-Pyrazol-1-yl)phenyl]methyl](3-pyridinylsulfonyl)amino]methyl]-2-pyridinyl]glycine 1-methylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001106409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OMIDENEPAG ISOPROPYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0G0H52U6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Omidenepag Isopropyl in Trabecular Meshwork Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omidenepag isopropyl, a selective prostaglandin E2 (EP2) receptor agonist, represents a novel therapeutic approach for reducing intraocular pressure (IOP) in patients with glaucoma and ocular hypertension.[1][2][3] Unlike traditional prostaglandin F2α analogues that primarily target the uveoscleral outflow pathway, this compound exerts its effect through a dual mechanism, enhancing both uveoscleral and trabecular outflow.[4][5][6] This guide provides a detailed examination of the molecular mechanisms of action of omidenepag, the active metabolite of this compound, within human trabecular meshwork (HTM) cells.

Core Mechanism of Action in Trabecular Meshwork Cells

Upon topical administration, this compound is hydrolyzed into its active form, omidenepag.[1] Omidenepag selectively binds to and activates the EP2 receptor, a Gs-protein-coupled receptor located on the surface of trabecular meshwork cells.[5][6] This activation initiates a cascade of intracellular signaling events, leading to a reduction in aqueous humor outflow resistance.

The primary signaling pathway activated by omidenepag in trabecular meshwork cells is the cyclic adenosine monophosphate (cAMP) pathway.[1] Activation of the EP2 receptor stimulates adenylyl cyclase, which in turn increases the intracellular concentration of cAMP.[1] Elevated cAMP levels are believed to induce relaxation of the trabecular meshwork and ciliary muscle, contributing to increased aqueous humor outflow.[1]

A significant component of omidenepag's action in the trabecular meshwork involves the remodeling of the extracellular matrix (ECM).[7][8] Studies have demonstrated that omidenepag downregulates the expression of several ECM components that contribute to outflow resistance.[7][8] Furthermore, omidenepag has been shown to counteract the fibrotic effects of transforming growth factor-β2 (TGF-β2), a cytokine implicated in the pathogenesis of glaucoma.[4][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the effects of omidenepag on human trabecular meshwork cells.

| Gene | Treatment | Fold Change vs. Control | Time Point | Culture Condition |

| FN1 | 1 µM OMD | ↓ | 6h | 2D |

| COL1A1 | 1 µM OMD | ↓ | 6h | 2D |

| COL1A2 | 1 µM OMD | ↓ | 6h | 2D |

| COL12A1 | 10 nM OMD | ↓ | 24h | 2D |

| 100 nM OMD | ↓ | 24h | 2D | |

| 1 µM OMD | ↓ | 24h | 2D | |

| 10 nM OMD | ↓ | 24h | 3D | |

| 100 nM OMD | ↓ | 24h | 3D | |

| 1 µM OMD | ↓ | 24h | 3D | |

| COL13A1 | 10 nM OMD | ↓ | 24h | 2D |

| 100 nM OMD | ↓ | 24h | 2D | |

| 1 µM OMD | ↓ | 24h | 2D | |

| 10 nM OMD | ↓ | 24h | 3D | |

| 100 nM OMD | ↓ | 24h | 3D | |

| 1 µM OMD | ↓ | 24h | 3D | |

| COL18A1 | 1 µM OMD | ↓ | 6h | 2D |

Table 1: Effect of Omidenepag (OMD) on Extracellular Matrix Gene Expression in Human Trabecular Meshwork Cells.[7][8]

| Gene | Treatment | Fold Change vs. Control | Time Point | Culture Condition |

| MMP-1 | 1, 10, 40 µM OMD | No significant change | 3 days | 2D |

| MMP-3 | 1, 10, 40 µM OMD | No significant change | 3 days | 2D |

| MMP-9 | 1, 10, 40 µM OMD | No significant change | 3 days | 2D |

| TIMP-1 | 100 nM, 1 µM OMD | ↑ | 24h | 2D |

| TIMP-2 | 1 µM OMD | ↑ | 24h | 2D |

| TIMP-3 | 100 nM, 1 µM OMD | ↑ | 24h | 2D |

Table 2: Effect of Omidenepag (OMD) on Matrix Metalloproteinase (MMP) and Tissue Inhibitor of Metalloproteinase (TIMP) Gene and Protein Expression in Human Trabecular Meshwork Cells.[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature investigating the effects of omidenepag on trabecular meshwork cells.

Human Trabecular Meshwork (HTM) Cell Culture

-

Cell Source: Primary HTM cells are isolated from donor human corneoscleral rims. Immortalized HTM cell lines are also commercially available.

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), and antibiotics (penicillin/streptomycin).

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

2D Culture: For two-dimensional experiments, HTM cells are seeded in standard cell culture plates or on permeable supports for permeability assays.

-

3D Spheroid Culture: Three-dimensional spheroid cultures are generated by seeding HTM cells in hanging drops or non-adherent plates to mimic the in vivo tissue architecture.[4][7]

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

Cell Treatment: HTM cells, either in 2D or 3D culture, are treated with varying concentrations of omidenepag (typically 10 nM, 100 nM, and 1 µM) or vehicle control for specified durations (e.g., 6 or 24 hours).[7][8]

-

RNA Isolation: Total RNA is extracted from the cells using a commercial RNA isolation kit.

-

Reverse Transcription: cDNA is synthesized from the isolated RNA using a reverse transcription kit.

-

qPCR: Real-time PCR is performed using a qPCR system with SYBR Green or TaqMan probes for specific target genes (e.g., FN1, COL1A1, COL12A1, MMPs, TIMPs) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative gene expression is calculated using the ΔΔCt method.

Western Blotting for Protein Expression Analysis

-

Cell Lysis: Following treatment with omidenepag, HTM cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay kit (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the proteins of interest. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTS Assay)

-

Cell Seeding and Treatment: HTM cells are seeded in 96-well plates and treated with different concentrations of omidenepag for a specified period (e.g., 24 hours).[1]

-

MTS Reagent Addition: The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well and incubated.

-

Absorbance Measurement: The absorbance at 490 nm is measured using a microplate reader. The absorbance is proportional to the number of viable cells.

Signaling Pathways and Experimental Workflows

Caption: Signaling pathway of omidenepag in trabecular meshwork cells.

Caption: Experimental workflow for gene expression analysis.

Caption: Logical relationship of ECM modulation by omidenepag.

Conclusion

This compound's mechanism of action in trabecular meshwork cells is multifaceted, involving the activation of the EP2 receptor/cAMP signaling pathway and subsequent modulation of the extracellular matrix. Its ability to decrease the expression of key ECM components that contribute to outflow resistance provides a compelling rationale for its efficacy in lowering IOP. Further research into the downstream effectors of the cAMP pathway and their precise roles in ECM remodeling will continue to enhance our understanding of this novel therapeutic agent and may unveil new targets for glaucoma treatment.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparison of the Drug-Induced Efficacies between this compound, an EP2 Agonist and PGF2α toward TGF-β2-Modulated Human Trabecular Meshwork (HTM) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Efficacy and Patient Tolerability of this compound in the Treatment of Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of the Drug-Induced Efficacies between this compound, an EP2 Agonist and PGF2α toward TGF-β2-Modulated Human Trabecular Meshwork (HTM) Cells [mdpi.com]

- 8. Downregulation of COL12A1 and COL13A1 by a selective EP2 receptor agonist, omidenepag, in human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of Prostaglandin E2 Agonist Omidenepag on the Expression of Matrix Metalloproteinase in Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Selective EP2 Receptor Agonist Omidenepag: A Technical Overview of its Binding Affinity, Selectivity, and Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological profile of omidenepag, the active metabolite of the prodrug omidenepag isopropyl. It focuses on its selectivity and binding affinity for the E-prostanoid 2 (EP2) receptor, detailing the experimental methodologies used for its characterization and the subsequent signaling cascade.

Introduction

This compound is a topical ocular hypotensive agent used in the management of glaucoma and ocular hypertension.[1][2] It is a prodrug that is rapidly hydrolyzed in the cornea to its active form, omidenepag.[3][4] Omidenepag is a novel, non-prostaglandin, selective agonist of the prostanoid EP2 receptor.[5] Its mechanism of action involves increasing the outflow of aqueous humor through both the conventional (trabecular meshwork) and uveoscleral pathways, thereby reducing intraocular pressure (IOP).[2][3] This dual-outflow enhancement distinguishes it from prostaglandin F (FP) receptor agonists, which primarily increase uveoscleral outflow.

Binding Affinity and Selectivity

Omidenepag demonstrates high-affinity binding and selective agonism for the EP2 receptor. In contrast, its prodrug form, this compound, exhibits weak or no affinity for prostanoid receptors.[2][4] The binding affinity (Ki) and functional agonist activity (EC50) of omidenepag have been quantified through in vitro studies using human recombinant prostanoid receptors.[2][5]

Quantitative Data

The following tables summarize the binding affinities and functional activities of omidenepag and its prodrug, this compound, for various prostanoid receptors.

Table 1: Binding Affinity (Ki) of Omidenepag and this compound for Prostanoid Receptors

| Compound | Receptor | Ki (nM) |

| Omidenepag | EP2 | 3.6 [1][2][5][6] |

| EP1 | >6000[6] | |

| EP3 | >6000[6] | |

| EP4 | >6000[6] | |

| FP | >6000[6] | |

| DP | >6000[6] | |

| IP | >6000[6] | |

| TP | >6000[6] | |

| This compound | EP1 | Weak or no affinity[2] |

| EP2 | Weak or no affinity[2] | |

| FP | Weak or no affinity[2] |

Table 2: Functional Agonist Activity (EC50) of Omidenepag for the EP2 Receptor

| Compound | Receptor | EC50 (nM) |

| Omidenepag | EP2 | 8.3 [1][4][5] |

Experimental Protocols

The determination of binding affinity and functional activity of omidenepag involves standard pharmacological assays. The general methodologies are outlined below.

Radioligand Binding Assay for EP2 Receptor Affinity

This assay determines the ability of a test compound to displace a radiolabeled ligand from its receptor, allowing for the calculation of the inhibitory constant (Ki).

Objective: To determine the binding affinity (Ki) of omidenepag for the human EP2 receptor.

Materials:

-

Receptor Source: Membranes from HEK-293 cells stably expressing the human recombinant EP2 receptor.

-

Radioligand: [³H]-PGE₂ (Prostaglandin E₂).

-

Test Compound: Omidenepag.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: 96-well plate harvester with glass fiber filters.

-

Scintillation Counter.

Methodology:

-

Membrane Preparation: Frozen cell pellets of HEK-293 cells expressing the EP2 receptor are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay.

-

Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radioligand ([³H]-PGE₂) and varying concentrations of the unlabeled test compound (omidenepag).

-

Incubation: The plate is incubated, typically for 60 minutes at room temperature, to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow

Functional Assay for EP2 Receptor Agonism (cAMP Assay)

This assay measures the ability of a compound to stimulate the EP2 receptor, leading to a downstream cellular response, in this case, the production of cyclic AMP (cAMP).

Objective: To determine the functional potency (EC50) of omidenepag as an agonist at the human EP2 receptor.

Materials:

-

Cell Line: HEK-293 cells stably expressing the human recombinant EP2 receptor.

-

Test Compound: Omidenepag.

-

Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP Detection Kit: A commercially available kit, for example, a LANCE® Ultra cAMP kit or a similar immunoassay.

Methodology:

-

Cell Culture: HEK-293 cells expressing the EP2 receptor are cultured to an appropriate density in 96-well plates.

-

Cell Stimulation: The culture medium is replaced with stimulation buffer containing varying concentrations of omidenepag. The cells are then incubated for a defined period (e.g., 30 minutes) at room temperature or 37°C.

-

Cell Lysis and cAMP Measurement: Following stimulation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay-based detection kit.

-

Data Analysis: A concentration-response curve is generated by plotting the cAMP concentration against the logarithm of the omidenepag concentration. The EC50 value, which is the concentration of omidenepag that produces 50% of the maximal response, is determined by non-linear regression analysis of this curve.

cAMP Functional Assay Workflow

Signaling Pathway

The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like omidenepag, stimulates the Gs alpha subunit of its associated heterotrimeric G protein.[1] This activation leads to an increase in the activity of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The elevated intracellular cAMP levels then activate downstream effectors, such as protein kinase A (PKA), leading to various cellular responses. In the context of ocular tissues, this signaling cascade is thought to result in the relaxation of tissues in the ciliary muscle and trabecular meshwork, contributing to increased aqueous humor outflow.[1]

Omidenepag-EP2 Receptor Signaling Pathway

Conclusion

Omidenepag is a potent and highly selective EP2 receptor agonist. Its pharmacological profile, characterized by high binding affinity and specific functional activity at the EP2 receptor, underpins its efficacy as an IOP-lowering agent. The activation of the EP2 receptor by omidenepag initiates a Gs-protein-mediated signaling cascade, leading to increased intracellular cAMP and subsequent physiological responses that enhance aqueous humor outflow. This targeted mechanism of action makes omidenepag a valuable therapeutic option for the treatment of glaucoma and ocular hypertension.

References

The Rise of a Novel EP2 Receptor Agonist: A Technical Deep Dive into the Discovery and Development of Omidenepag Isopropyl for Glaucoma

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Omidenepag isopropyl, a novel, selective, non-prostanoid E-prostanoid subtype 2 (EP2) receptor agonist, has emerged as a significant advancement in the medical management of glaucoma and ocular hypertension. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It details the pharmacological profile, preclinical and clinical data, and the pivotal experimental methodologies that underpinned its development. Through a dual mechanism of action that enhances both the conventional (trabecular) and unconventional (uveoscleral) aqueous humor outflow pathways, this compound offers an effective intraocular pressure (IOP)-lowering effect comparable to prostaglandin F2α analogues, but with a distinct side-effect profile, notably a reduced incidence of prostaglandin-associated periorbitopathy (PAP). This document serves as a core resource for professionals in the field, offering detailed insights into the scientific journey of this innovative therapeutic agent.

Introduction: Addressing Unmet Needs in Glaucoma Therapy

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy. Elevated intraocular pressure (IOP) is the primary modifiable risk factor, and current therapeutic strategies are centered on its reduction.[1][2][3] For decades, prostaglandin F2α (FP) receptor agonists have been the first-line treatment due to their potent IOP-lowering effects.[2][4] However, their mechanism of action, primarily increasing uveoscleral outflow, is not effective in all patients, and they are associated with undesirable side effects such as PAP, including deepening of the upper eyelid sulcus and periorbital fat atrophy.[2][4][5]

This created a clear need for novel IOP-lowering agents with different mechanisms of action and improved side-effect profiles. The prostaglandin E2 (PGE2) receptor subtype 2 (EP2) was identified as a promising target. EP2 receptor activation was known to be involved in regulating aqueous humor dynamics, with the potential to increase outflow through both the trabecular meshwork and uveoscleral pathways.[1][2][6] The development of a selective, non-prostanoid EP2 receptor agonist was pursued to harness these benefits while avoiding the side effects associated with other prostanoid receptor subtypes.[7][8][9]

Discovery and Preclinical Development of this compound

Lead Identification and Optimization

The journey to Omidenepag began with a medicinal chemistry effort to identify a selective, non-prostanoid EP2 receptor agonist.[7][8] This led to the discovery of a scaffold featuring a (pyridin-2-ylamino)acetic acid moiety.[7][8] Through systematic optimization, (6-((4-(Pyrazol-1-yl)benzyl)(pyridin-3-ylsulfonyl)aminomethyl)pyridin-2-ylamino)acetic acid, later named Omidenepag (OMD), was identified as a potent and highly selective agonist for the human EP2 receptor.[7][8]

To enhance ocular bioavailability, an isopropyl ester prodrug, this compound (OMDI), was developed.[2][4] OMDI is designed to be rapidly hydrolyzed by corneal esterases to its active form, Omidenepag, upon ocular administration.[1][4][10]

Pharmacological Profile

In vitro studies confirmed the high affinity and selectivity of Omidenepag for the EP2 receptor. The prodrug, this compound, exhibited weak or no affinity for prostanoid receptors.[2][6]

Table 1: In Vitro Pharmacological Profile of Omidenepag (OMD)

| Parameter | Value | Receptor | Reference |

| Binding Affinity (Ki) | 3.6 nM | Human EP2 | [2][4][11] |

| Agonist Activity (EC50) | 8.3 nM | Human EP2 | [2][4][11] |

Preclinical Efficacy in Animal Models

This compound demonstrated significant IOP-lowering effects in various animal models, including normotensive rabbits, dogs, and monkeys, as well as in monkeys with laser-induced ocular hypertension.[1][4] A key finding from these preclinical studies was the dual mechanism of action. In a study on monkeys with laser-induced ocular hypertension, a 0.002% solution of this compound was found to significantly increase both trabecular outflow facility by 71% and uveoscleral outflow by 176% compared to a vehicle.[5][12]

Table 2: Preclinical Intraocular Pressure (IOP) Reduction with this compound

| Animal Model | OMDI Concentration | Maximal IOP Reduction | Reference |

| Ocular Normotensive Monkeys | 0.0001% | 2.4 ± 0.6 mm Hg | [13] |

| 0.001% | 7.6 ± 1.7 mm Hg | [13] | |

| 0.01% | 13.3 ± 1.2 mm Hg | [13] | |

| Laser-Induced Ocular Hypertensive Monkeys | 0.002% | 44% at 4 hours post-dosing | [12] |

Mechanism of Action: A Dual Outflow Enhancement

This compound's primary mechanism of action involves the activation of the EP2 receptor in ocular tissues, including the ciliary muscle and trabecular meshwork.[6][10] This activation initiates a downstream signaling cascade.

Signaling Pathway

The EP2 receptor is a Gs protein-coupled receptor. Upon binding of the active metabolite, Omidenepag, the Gs protein is activated, which in turn stimulates adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][6] The elevated cAMP then activates various signaling cascades that ultimately result in the relaxation of tissues in the ciliary muscle and trabecular meshwork.[6]

Effects on Aqueous Humor Outflow

The downstream effects of EP2 receptor activation lead to a reduction in IOP by enhancing both major aqueous humor outflow pathways:

-

Trabecular (Conventional) Outflow: Relaxation of the trabecular meshwork cells and an increase in the facility of outflow through Schlemm's canal.[2][4]

-

Uveoscleral (Unconventional) Outflow: Remodeling of the extracellular matrix in the ciliary body, creating larger intercellular spaces for aqueous humor to exit the eye.[4][10] This is thought to be mediated by the upregulation of matrix metalloproteinases (MMPs).[4]

Clinical Development and Efficacy

This compound has undergone extensive clinical evaluation in Phase I, II, and III trials.

Phase I and II Studies

Phase I studies in healthy volunteers established the safety and pharmacokinetic profile of this compound.[4] Phase II dose-finding studies demonstrated a dose-dependent IOP reduction, with the 0.002% concentration providing an optimal balance of efficacy and safety, comparable to latanoprost.[4]

Phase III Pivotal Trials

Multiple Phase III, randomized, controlled clinical trials have confirmed the efficacy and safety of this compound 0.002% for the treatment of open-angle glaucoma and ocular hypertension.[14] These studies showed that once-daily dosing of this compound resulted in IOP reductions of approximately 5-7 mmHg from baseline, which was comparable to the IOP-lowering effect of latanoprost (6-8 mmHg) and timolol (5-7 mmHg).[14]

Table 3: Summary of Phase III Clinical Trial Efficacy Data

| Study Design | Comparator | Baseline IOP (mmHg) | Mean IOP Reduction with this compound 0.002% | Reference |

| Randomized, Controlled | Latanoprost, Timolol | 24-26 | 5-7 mmHg | [14] |

| Retrospective (Normal-Tension Glaucoma) | - | 15.7 ± 2.6 | 2.1 mmHg (at 3-4 months) | [4] |

Safety and Tolerability

The most common ocular adverse event associated with this compound is conjunctival hyperemia.[4] Other reported side effects include photophobia and eye pain.[4] Importantly, clinical trials have shown that this compound is not associated with the same incidence of PAP, eyelash changes, or periorbital fat loss that can occur with FP receptor agonists.[4][5]

Key Experimental Protocols

The development of this compound relied on a series of well-defined experimental protocols. The following sections provide an overview of the methodologies for the key assays.

Receptor Binding Assays

-

Objective: To determine the binding affinity (Ki) of Omidenepag and this compound to a panel of human recombinant prostanoid receptors (DP, EP1-4, FP, IP, and TP).

-

Methodology:

-

Receptor Preparation: Membrane fractions are prepared from cell lines (e.g., HEK-293 or CHO cells) stably expressing the specific human prostanoid receptor subtype.

-

Competitive Binding: The assay is performed in a competitive binding format. A constant concentration of a radiolabeled ligand (e.g., [³H]-PGE2 for EP receptors) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (Omidenepag or this compound).

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

Functional Agonist Assays (cAMP Measurement)

-

Objective: To determine the functional agonist activity (EC50) of Omidenepag at the EP2 receptor by measuring the production of the second messenger, cAMP.

-

Methodology:

-

Cell Culture: Cells expressing the human EP2 receptor are cultured in appropriate media.

-

Stimulation: The cells are incubated with varying concentrations of Omidenepag.

-

Lysis and Detection: After the incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available assay kit (e.g., LANCE cAMP assay or a competitive immunoassay).

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of Omidenepag. The EC50 value, the concentration of agonist that produces 50% of the maximal response, is then determined.

-

In Vivo Model of Ocular Hypertension

-

Objective: To evaluate the IOP-lowering efficacy of this compound in a relevant animal model of glaucoma.

-

Methodology (Laser-Induced Ocular Hypertension in Monkeys):

-

Animal Model: Cynomolgus or Rhesus monkeys are used.

-

Induction of OHT: Under anesthesia, an argon laser is used to photocoagulate the trabecular meshwork of one eye. This procedure obstructs aqueous humor outflow, leading to a sustained elevation of IOP.

-

Treatment: After a stable period of elevated IOP is established, the hypertensive eye is treated topically with this compound ophthalmic solution (e.g., once daily). The contralateral eye often serves as a control.

-

IOP Measurement: IOP is measured at multiple time points before and after drug administration using a tonometer (e.g., pneumatonometer).

-

Aqueous Humor Dynamics Studies

-

Objective: To elucidate the mechanism by which this compound lowers IOP by measuring its effects on aqueous humor flow, outflow facility, and uveoscleral outflow.

-

Methodology (Fluorophotometry in Monkeys):

-

Animal Model: Ocular hypertensive monkeys are typically used.

-

Fluorescein Administration: A fluorescent tracer (sodium fluorescein) is administered topically to the eye.

-

Measurement: A scanning ocular fluorophotometer is used to measure the concentration of fluorescein in the cornea and anterior chamber at regular intervals.

-

Calculation:

-

Aqueous Flow: The rate of fluorescein disappearance from the anterior chamber is used to calculate the rate of aqueous humor flow.

-

Outflow Facility: This can be determined using fluorophotometry-based methods.

-

Uveoscleral Outflow: This is typically calculated using the Goldmann equation, incorporating the measured values of IOP, aqueous flow, and an estimate of episcleral venous pressure.

-

-

Conclusion and Future Directions

The discovery and development of this compound represent a successful translation of basic pharmacological research into a clinically valuable therapeutic agent. By selectively targeting the EP2 receptor, it offers a novel mechanism of action that addresses some of the limitations of existing first-line glaucoma therapies. Its dual-outflow enhancement provides robust IOP reduction, and its favorable side-effect profile, particularly the lower incidence of PAP, makes it a valuable alternative for many patients.

Future research will likely focus on the long-term safety and efficacy of this compound, its potential in combination with other IOP-lowering agents, and the exploration of other selective EP2 receptor agonists for glaucoma and other ophthalmic conditions. The detailed understanding of its development, as outlined in this guide, provides a strong foundation for these future endeavors.

References

- 1. avmajournals.avma.org [avmajournals.avma.org]

- 2. researchgate.net [researchgate.net]

- 3. resources.revvity.com [resources.revvity.com]

- 4. researchgate.net [researchgate.net]

- 5. Efficacy and Patient Tolerability of this compound in the Treatment of Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Measurement of aqueous humor flow with scanning ocular fluorophotometers. | Semantic Scholar [semanticscholar.org]

- 10. eurekaselect.com [eurekaselect.com]

- 11. Effects of a Novel Selective EP2 Receptor Agonist, this compound, on Aqueous Humor Dynamics in Laser-Induced Ocular Hypertensive Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Pharmacokinetics and Metabolism of Omidenepag Isopropyl in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of Omidenepag isopropyl (OMDI), a selective prostaglandin E2 (EP2) receptor agonist, in various animal models. The information presented herein is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this novel ocular hypotensive agent.

Introduction

This compound is a prodrug that is rapidly hydrolyzed to its active metabolite, omidenepag (OMD), a potent and selective EP2 receptor agonist.[1][2][3] OMD lowers intraocular pressure (IOP) by increasing both the conventional (trabecular) and uveoscleral outflow of aqueous humor.[4][5][6] This guide focuses on the pharmacokinetic and metabolic characteristics of OMDI and OMD in key preclinical species, providing essential data for translational research and drug development.

Pharmacokinetics

The pharmacokinetic profile of this compound and its active metabolite has been characterized in several animal species, primarily rabbits, monkeys, and rats. Following topical ocular administration, OMDI is rapidly converted to OMD.

The following tables summarize the key pharmacokinetic parameters of OMDI and OMD in different animal models.

Table 1: Pharmacokinetic Parameters of Omidenepag (OMD) in Rabbits after a Single Topical Ocular Administration of 0.03% [¹⁴C]-OMDI

| Tissue | Parameter | 1 hour | 2 hours | 4 hours |

| Cornea | Mean Concentration (ng eq/g) | Cmax reached | Declined from Cmax | Declined from Cmax |

| Aqueous Humor | Mean Concentration (ng eq/g) | Data not specified | Data not specified | Data not specified |

| Iris-ciliary body | Mean Concentration (ng eq/g) | Data not specified | Data not specified | Data not specified |

Data derived from a study in male Japanese White rabbits. Concentrations of OMDI were below the lower limit of quantification in most samples.[7]

Table 2: Pharmacokinetic Parameters of Radioactivity in Cynomolgus Monkeys after a Single Topical Ocular Administration of 0.03% [¹⁴C]-OMDI

| Tissue/Fluid | Parameter | Value |

| Blood | Tmax (hours) | 0.25 |

| Plasma | Tmax (hours) | 0.25 |

Minimal systemic exposure was observed. Radioactivity was present in blood for up to one hour and in plasma for up to two hours.[7][8]

Table 3: Excretion of Radioactivity in Rats after a Single Topical Ocular Dose of 0.03% this compound

| Parameter | Percentage of Administered Dose |

| Total Excretion (168 hours) | 89% |

| Feces | 83% |

| Urine | 4% |

Dose: 5 µL/eye, 3 µ g/animal .[1][3]

Experimental Protocols

The data presented in this guide were generated from studies employing rigorous experimental methodologies.

-

Animals: Male Japanese White rabbits, aged eight to nine weeks, weighing 1.6 to 1.8 kg.[7]

-

Drug Administration: A single 50 µL drop of 0.03% [¹⁴C]-OMDI solution (15 µ g/eye ) was administered topically to both eyes.[7]

-

Sample Collection: Rabbits were sacrificed at one, two, and four hours post-administration. Ocular tissues, including the cornea, aqueous humor, and iris-ciliary body, were collected.[7]

-

Analysis: Radioactivity in the collected tissues was measured to determine the concentration of total radioactivity.[7]

-

Animals: Male cynomolgus monkeys (Macaca fascicularis), aged two to four years, weighing 2.5 to 3.8 kg.[8]

-

Drug Administration: A single topical dose of 0.03% [¹⁴C]-OMDI was administered to both eyes.[8][9] In other studies, a 20 µL dose of 0.002% OMDI was administered once daily.[5]

-

Sample Collection: Blood and ocular tissues were collected at various time points, from 0.25 to 24 hours post-administration.[8][9]

-

Analysis: Radioactivity in blood, plasma, and ocular tissues was measured.[8][9] For IOP studies, pneumatonometry and fluorophotometry were used.[5]

-

Animals: The specific strain of rats was not detailed in the available documents.

-

Drug Administration: A single 5 µL dose of 0.03% this compound (3 µ g/animal ) was instilled in both eyes.[1][3]

-

Sample Collection: Urine and feces were collected for 168 hours post-dose to determine the excretion profile.[1][3]

-

Analysis: The total radioactivity in the excreta was measured.

Metabolism

This compound is a prodrug that undergoes rapid and extensive metabolism to its pharmacologically active form, omidenepag.

The primary metabolic pathway of OMDI involves the hydrolysis of the isopropyl ester moiety, which occurs predominantly in the cornea by carboxylesterase-1.[1][2] This conversion yields the active acid metabolite, omidenepag. Following systemic absorption, omidenepag is further metabolized in the liver. The hepatic metabolism involves oxidation, N-dealkylation, glucuronidation, sulfate conjugation, and taurine conjugation.[1][3] Cytochrome P450 3A4 (CYP3A4) plays a significant role in the liver metabolism of omidenepag.[1]

Caption: Metabolic activation of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of this compound.

Caption: Pharmacokinetic study experimental workflow.

Conclusion

In animal models, this compound is a rapidly absorbed prodrug that is efficiently converted to its active metabolite, omidenepag, in the eye. Systemic exposure to OMD is minimal following topical ocular administration. The primary route of excretion is through the feces. This favorable pharmacokinetic profile, characterized by rapid local activation and low systemic exposure, supports the clinical use of this compound as a safe and effective treatment for reducing intraocular pressure.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Efficacy and Patient Tolerability of this compound in the Treatment of Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(6-((((4-(1H-Pyrazol-1-yl)phenyl)methyl)(3-pyridinylsulfonyl)amino)methyl)-2-pyridinyl)glycine 1-methylethyl ester | C26H28N6O4S | CID 44230999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human experience and efficacy of this compound (Eybelis®; Omlonti®): Discovery to approval of the novel non-prostaglandin EP2-receptor-selective agonist ocular hypotensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. Pharmacokinetics, Safety, and Intraocular Pressure-Lowering Profile of this compound, a Selective, Nonprostaglandin, Prostanoid EP2 Receptor Agonist, in Healthy Japanese and Caucasian Volunteers (Phase I Study) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ocular Tissue Distribution of this compound in Rabbits and Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tvst.arvojournals.org [tvst.arvojournals.org]

- 9. Ocular Tissue Distribution of this compound in Rabbits and Cynomolgus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of Omidenepag Isopropyl on Aqueous Humor Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Omidenepag isopropyl is a selective prostaglandin E2 (EP2) receptor agonist that effectively lowers intraocular pressure (IOP) by enhancing aqueous humor outflow through both the conventional (trabecular) and uveoscleral pathways.[1][2][3][4][5] This technical guide provides an in-depth analysis of the in vitro studies that elucidate the cellular and molecular mechanisms of its active metabolite, omidenepag (OMD), on the trabecular meshwork (TM), a key tissue in the regulation of aqueous humor outflow. The data presented herein, derived from studies on human trabecular meshwork (HTM) cells, offer valuable insights for researchers and professionals in the field of glaucoma treatment and ophthalmic drug development.

Mechanism of Action at the Trabecular Meshwork

This compound is a prodrug that is hydrolyzed into its active form, omidenepag (OMD), after topical administration.[6][7] OMD selectively binds to and activates the EP2 receptor, a G-protein coupled receptor, initiating a signaling cascade that is believed to modulate the cellular and extracellular environment of the trabecular meshwork to facilitate aqueous humor outflow.

Signaling Pathway

The activation of the EP2 receptor by omidenepag in human trabecular meshwork cells is thought to primarily involve the Gs-alpha subunit of the G-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade can influence various cellular processes, including the modulation of the extracellular matrix, cell shape, and intercellular junctions.

In Vitro Effects on Trabecular Meshwork Cells

A growing body of in vitro research has begun to delineate the specific effects of omidenepag on HTM cells, providing a cellular basis for its IOP-lowering action. These studies utilize both two-dimensional (2D) cell monolayers and three-dimensional (3D) spheroid cultures to model the physiological and pathological conditions of the trabecular meshwork.

Modulation of Extracellular Matrix (ECM)

A key mechanism by which omidenepag is thought to increase trabecular outflow is through the remodeling of the extracellular matrix, which is a major contributor to outflow resistance.

Quantitative real-time PCR (qPCR) has been employed to measure changes in the mRNA expression of various ECM proteins in HTM cells following treatment with omidenepag.

Table 1: Effect of Omidenepag on ECM Gene Expression in 2D-Cultured HTM Cells (% of Vehicle Control) [8]

| Gene | 10 nM OMD (6h) | 1 μM OMD (6h) | 10 nM OMD (24h) | 1 μM OMD (24h) |

| FN1 | No significant change | No significant change | ↓ (approx. 80%) | ↓ (approx. 60%) |

| COL1A1 | No significant change | No significant change | ↓ (approx. 70%) | ↓ (approx. 40%) |

| COL1A2 | No significant change | No significant change | ↓ (approx. 80%) | ↓ (approx. 50%) |

| COL12A1 | No significant change | ↓ (approx. 70%) | ↓ (approx. 70%) | ↓ (approx. 40%) |

| COL13A1 | ↓ (approx. 80%) | ↓ (approx. 60%) | ↓ (approx. 70%) | ↓ (approx. 40%) |

| COL18A1 | No significant change | ↓ (approx. 80%) | No significant change | No significant change |

Note: Values are estimations based on graphical data presented in the source publication. "↓" indicates a decrease.

In 3D-cultured HTM spheroids, omidenepag treatment at concentrations of 10 nM, 100 nM, and 1 μM also resulted in the downregulation of COL12A1 and COL13A1.[8] The reduction in these collagen types, which are associated with outflow resistance, suggests a potential mechanism for the IOP-lowering effect of omidenepag.[8]

In a glaucoma model using TGF-β2-treated HTM cells, which mimics the fibrotic conditions observed in glaucoma, omidenepag's effects on ECM gene expression were further investigated.

Table 2: Effect of Omidenepag (100 nM) on TGF-β2-Induced ECM Gene Expression in 2D and 3D HTM Cultures (% of TGF-β2 Control) [6][9]

| Gene | 2D Culture | 3D Culture |

| COL1 | No significant change | ↓ |

| COL4 | No significant change | No significant change |

| COL6 | No significant change | No significant change |

| FN | No significant change | No significant change |

| αSMA | No significant change | No significant change |

Note: "↓" indicates a statistically significant decrease. Data is synthesized from the source publications.

These findings suggest that omidenepag may counteract the fibrotic effects of TGF-β2 in a 3D environment by reducing the expression of collagen I.[6][9]

Effects on HTM Cell Barrier Function and Physical Properties

The integrity and physical properties of the HTM cell layer are critical for regulating aqueous humor outflow. In vitro assays have been used to assess how omidenepag influences these characteristics.

In a study using a TGF-β2-induced glaucoma model, omidenepag (100 nM) did not significantly alter the increased transendothelial electrical resistance (TEER) or the decreased FITC-dextran permeability of 2D HTM cell monolayers.[6][9] However, in 3D HTM spheroids treated with TGF-β2, omidenepag (100 nM) was found to enhance the spheroid size, although it did not affect their stiffness.[6][7]

Attenuation of Cellular Stress and Fibrosis

Omidenepag has also been shown to have protective effects against cellular stress and fibrosis in HTM cells, which are implicated in the pathology of glaucoma.

In a study where HTM cells were exposed to hydrogen peroxide (H₂O₂)-induced oxidative stress, co-treatment with this compound attenuated the upregulation of mRNA levels for the fibrotic marker COL1A1 and the endoplasmic reticulum (ER) stress marker sXBP-1.[10][11]

When ER stress was induced in HTM cells using tunicamycin, co-treatment with omidenepag (0.1 μM) significantly reduced the expression of the ER stress markers CHOP and sXBP-1.[12] Furthermore, omidenepag attenuated the tunicamycin-induced increase in fibrosis markers, including COL1A1, CTGF, fibronectin, and α-SMA, at both the mRNA and protein levels.[12]

Table 3: Effect of Omidenepag (0.1 μM) on Tunicamycin-Induced ER Stress and Fibrosis Markers in HTM Cells [12]

| Marker | Effect of Omidenepag Co-treatment |

| CHOP (mRNA & Protein) | ↓ |

| sXBP-1 (mRNA & Protein) | ↓ |

| COL1A1 (mRNA & Protein) | ↓ |

| CTGF (mRNA) | ↓ |

| Fibronectin (mRNA & Protein) | ↓ |

| α-SMA (mRNA & Protein) | ↓ |

Note: "↓" indicates a statistically significant reduction compared to tunicamycin treatment alone.

Experimental Protocols

This section provides an overview of the methodologies used in the cited in vitro studies to investigate the effects of omidenepag on HTM cells.

Cell Culture

-

Cell Type: Primary human trabecular meshwork (HTM) cells or immortalized HTM cell lines were used.[6][13]

-

2D Culture: HTM cells were cultured as monolayers in standard cell culture plates or on permeable supports for barrier function assays.[6][8]

-

3D Spheroid Culture: HTM cells were cultured using methods such as the hanging drop technique to form 3D spheroids, which more closely mimic the in vivo tissue architecture.[6][8]

Key Assays

-

Quantitative Real-Time PCR (qPCR): Used to quantify the mRNA expression levels of target genes, including ECM components, MMPs, TIMPs, and stress markers.[6][10][12][14][15]

-

Western Blotting and Immunocytochemistry: Employed to detect and quantify the protein expression and localization of fibrosis and ER stress markers.[12]

-

Transendothelial Electrical Resistance (TEER) and Permeability Assays: TEER measurements and the passage of fluorescent tracers (e.g., FITC-dextran, carboxyfluorescein) across HTM cell monolayers were used to assess barrier function and permeability.[6][13]

-

Cell Viability Assays: Standard assays (e.g., MTS) were used to determine the effect of omidenepag on HTM cell viability.[16]

-

3D Spheroid Analysis: The size and stiffness of 3D HTM spheroids were measured to evaluate the physical properties of the cell constructs.[6][7]

Conclusion

In vitro studies on human trabecular meshwork cells have provided crucial insights into the mechanism of action of omidenepag, the active metabolite of this compound. The collective evidence indicates that omidenepag modulates the trabecular meshwork by downregulating the expression of key extracellular matrix proteins, particularly certain types of collagen, and by exerting protective effects against cellular stress and fibrosis. While some studies suggest a limited direct effect on HTM cell monolayer permeability, the observed changes in the extracellular matrix composition and the physical properties of 3D cell cultures are consistent with a mechanism that reduces outflow resistance. These findings underscore the potential of omidenepag as a targeted therapy for glaucoma and provide a solid foundation for further research into the intricate regulation of aqueous humor dynamics.

References

- 1. dovepress.com [dovepress.com]

- 2. researchgate.net [researchgate.net]

- 3. snu.elsevierpure.com [snu.elsevierpure.com]

- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 5. This compound ophthalmic solution for open-angle glaucoma and ocular hypertension: an update [scholarworks.indianapolis.iu.edu]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Downregulation of COL12A1 and COL13A1 by a selective EP2 receptor agonist, omidenepag, in human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of the Drug-Induced Efficacies between this compound, an EP2 Agonist and PGF2α toward TGF-β2-Modulated Human Trabecular Meshwork (HTM) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Effects of Brimonidine, this compound, and Ripasudil Ophthalmic Solutions to Protect against H2O2-Induced Oxidative Stress in Human Trabecular Meshwork Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Effect of Prostaglandin E2 Agonist Omidenepag on the Expression of Matrix Metalloproteinase in Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Downregulation of COL12A1 and COL13A1 by a selective EP2 receptor agonist, omidenepag, in human trabecular meshwork cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Screening of the Drug-Induced Effects of Prostaglandin EP2 and FP Agonists on 3D Cultures of Dexamethasone-Treated Human Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Ripple Effect: A Technical Guide to the Molecular Signaling of Omidenepag Isopropyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular signaling pathways activated by Omidenepag isopropyl, a selective non-prostanoid prostaglandin EP2 receptor agonist. Used in the treatment of glaucoma and ocular hypertension, its mechanism of action relies on the modulation of specific intracellular signaling cascades that regulate aqueous humor outflow. This document details these pathways, presents quantitative data from key studies, and outlines the experimental protocols used to elucidate its function.

Introduction: Mechanism of Action

This compound is a prodrug that is rapidly hydrolyzed in the eye to its active metabolite, Omidenepag.[1][2] Omidenepag is a potent and highly selective agonist for the prostaglandin E2 (PGE2) receptor subtype 2 (EP2).[2][3] The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade primarily through the Gs alpha subunit.[4][5] This activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a crucial second messenger that mediates the drug's therapeutic effects on intraocular pressure (IOP).[2][4] The primary outcome of this signaling is an increase in both the conventional (trabecular) and uveoscleral outflow of aqueous humor, leading to a reduction in IOP.[4][6]

The Core Signaling Pathway: EP2 Receptor Activation and cAMP Production

The principal signaling pathway activated by Omidenepag is the Gs-cAMP pathway. This can be broken down into the following key steps:

-

Receptor Binding: Omidenepag binds to and activates the EP2 receptor located on the cell membranes of various ocular tissues, including the trabecular meshwork and ciliary body.[2][4]

-

G-Protein Activation: This binding induces a conformational change in the EP2 receptor, leading to the activation of the associated heterotrimeric G protein. The Gαs subunit dissociates from the Gβγ subunits and exchanges GDP for GTP.

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[4]

-

Downstream Effectors: The resulting increase in intracellular cAMP levels leads to the activation of downstream effector proteins, most notably Protein Kinase A (PKA).

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. drughunter.com [drughunter.com]

- 4. Efficacy and Patient Tolerability of this compound in the Treatment of Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of a Novel Selective EP2 Receptor Agonist, this compound, on Aqueous Humor Dynamics in Laser-Induced Ocular Hypertensive Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Omidenepag Isopropyl in Extracellular Matrix Remodeling in the Eye: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omidenepag isopropyl, a selective EP2 receptor agonist, is a novel therapeutic agent for reducing intraocular pressure (IOP) in patients with glaucoma and ocular hypertension. Its mechanism of action involves the modulation of aqueous humor outflow through both the conventional (trabecular meshwork) and uveoscleral pathways. A key aspect of this mechanism is the remodeling of the extracellular matrix (ECM) in the trabecular meshwork (TM), a critical tissue for regulating aqueous humor outflow. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound influences ECM dynamics in the eye, supported by quantitative data from preclinical studies and detailed experimental protocols.

Introduction

Glaucoma is a leading cause of irreversible blindness worldwide, characterized by progressive optic neuropathy and visual field loss. Elevated intraocular pressure (IOP) is a major risk factor for the development and progression of glaucoma. The trabecular meshwork (TM) is a specialized tissue in the anterior chamber of the eye that plays a crucial role in regulating IOP by controlling the outflow of aqueous humor.[1] In glaucomatous eyes, there is an increase in outflow resistance within the TM, which is associated with alterations in the composition and organization of the extracellular matrix (ECM).[2]

This compound is a prodrug that is hydrolyzed in the eye to its active metabolite, omidenepag.[3] Omidenepag is a highly selective agonist for the prostaglandin E2 (PGE2) receptor subtype 2 (EP2).[3][4][5] Activation of the EP2 receptor in the TM and ciliary muscle is believed to be the primary mechanism by which this compound lowers IOP.[6][3][7] This activation triggers signaling cascades that lead to the remodeling of the ECM, thereby facilitating aqueous humor outflow and reducing IOP.[2][8]

This guide will delve into the specific effects of this compound on ECM components, the signaling pathways involved, and the experimental methodologies used to elucidate these effects.

Mechanism of Action: EP2 Receptor Activation and Downstream Signaling

This compound's primary mechanism of action is the selective activation of the EP2 receptor, a Gs-protein-coupled receptor.[3][4] This interaction initiates a signaling cascade that leads to the remodeling of the extracellular matrix in the trabecular meshwork and ciliary muscle, ultimately increasing both conventional and uveoscleral outflow of aqueous humor.[2][8]

dot

Caption: Signaling pathway of this compound in trabecular meshwork cells.

Quantitative Data on Extracellular Matrix Remodeling

Several preclinical studies have quantified the effects of omidenepag on the expression of key ECM components and their regulatory enzymes in human trabecular meshwork (HTM) cells.

Effects on Extracellular Matrix Gene Expression

Studies have shown that omidenepag can downregulate the expression of several collagen and fibronectin genes in HTM cells, particularly under conditions that mimic glaucomatous fibrosis.

Table 1: Effect of Omidenepag (OMD) on ECM Gene Expression in 2D-Cultured Human Trabecular Meshwork (HTM) Cells [9]

| Gene | OMD Concentration | Treatment Duration | Change in mRNA Expression (normalized to vehicle) |

| FN1 | 10 nM | 6h | ↓ |

| 100 nM | 6h | ↓ | |

| 1 µM | 6h | ↓ | |

| 10 nM | 24h | ↓ | |

| 100 nM | 24h | ↓ | |

| 1 µM | 24h | ↓ | |

| COL1A1 | 10 nM | 6h | ↓ |

| 100 nM | 6h | ↓ | |

| 1 µM | 6h | ↓ | |

| 10 nM | 24h | ↓ | |

| 100 nM | 24h | ↓ | |

| 1 µM | 24h | ↓ | |

| COL1A2 | 10 nM | 6h | ↓ |

| 100 nM | 6h | ↓ | |

| 1 µM | 6h | ↓ | |

| 10 nM | 24h | ↓ | |

| 100 nM | 24h | ↓ | |

| 1 µM | 24h | ↓ | |

| COL12A1 | 10 nM | 6h | ↓ |

| 100 nM | 6h | ↓ | |

| 1 µM | 6h | ↓ | |

| 10 nM | 24h | ↓ | |

| 100 nM | 24h | ↓ | |

| 1 µM | 24h | ↓ | |

| COL13A1 | 10 nM | 6h | ↓ |

| 100 nM | 6h | ↓ | |

| 1 µM | 6h | ↓ | |

| 10 nM | 24h | ↓ | |

| 100 nM | 24h | ↓ | |

| 1 µM | 24h | ↓ | |

| COL18A1 | 1 µM | 6h | ↓ |

Note: "↓" indicates a concentration-dependent decrease in mRNA expression.

Effects on Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs)

Omidenepag has been shown to modulate the expression of MMPs and TIMPs, enzymes that are critical for the degradation and turnover of the ECM.

Table 2: Effect of Omidenepag (OMD) on MMP and TIMP Gene Expression in 2D-Cultured HTM Cells [6][10]

| Gene | OMD Concentration | Treatment Duration | Change in mRNA Expression (normalized to vehicle) |

| MMP1 | 10 nM - 1 µM | 6h / 24h | ↑ |

| MMP3 | 10 nM - 1 µM | 6h / 24h | ↑ |

| MMP10 | 10 nM - 1 µM | 6h / 24h | ↑ |

| MMP11 | 10 nM - 1 µM | 6h / 24h | ↑ |

| TIMP1 | 10 nM - 1 µM | 6h / 24h | ↑ |

| TIMP2 | 10 nM - 1 µM | 6h / 24h | ↑ |

| TIMP3 | 10 nM - 1 µM | 6h / 24h | ↓ |

Note: "↑" indicates an increase and "↓" indicates a decrease in mRNA expression.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effect on ECM remodeling.

Human Trabecular Meshwork (HTM) Cell Culture

dot

Caption: Workflow for the isolation and culture of human trabecular meshwork cells.

Protocol:

-

Tissue Source: Human corneoscleral rims from donor eyes are obtained from an eye bank.[1]

-

Dissection: The trabecular meshwork is carefully dissected from the corneoscleral rims under a dissecting microscope.[1]

-

Cell Culture: The dissected TM tissue is placed in a culture dish coated with a cell attachment factor (e.g., poly-L-lysine).[11] The tissue is cultured in a specialized trabecular meshwork cell growth medium supplemented with fetal bovine serum and growth factors.[1][11] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[11]

-

Cell Migration and Expansion: HTM cells are allowed to migrate out from the tissue explant. Once confluent, the cells are subcultured and expanded for experiments.[7][12]

-

Treatment: For experiments, HTM cells are treated with varying concentrations of omidenepag (active metabolite) or a vehicle control for specified durations.[10][13]

Quantitative Real-Time PCR (qPCR)

Protocol:

-

RNA Extraction: Total RNA is extracted from cultured HTM cells using a commercial RNA isolation kit.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: The qPCR reaction is performed using a qPCR master mix, cDNA template, and gene-specific primers for the target genes (e.g., COL1A1, FN1, MMP3, TIMP1) and a housekeeping gene (e.g., GAPDH) for normalization.[9][14]

-

Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method.[15]

Western Blotting

Protocol:

-

Protein Extraction: Total protein is extracted from cultured HTM cells using a lysis buffer containing protease inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., MMP-3, TIMP-1) and a loading control (e.g., GAPDH). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software.

Conclusion

This compound exerts its IOP-lowering effect through a sophisticated mechanism involving the selective activation of the EP2 receptor and subsequent remodeling of the extracellular matrix in the trabecular meshwork. Preclinical data robustly demonstrate that its active metabolite, omidenepag, downregulates the expression of key fibrotic ECM components, such as collagens and fibronectin, while modulating the activity of MMPs and TIMPs to favor increased aqueous humor outflow. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel therapeutic agents targeting ECM dynamics in the eye. This in-depth understanding is crucial for the development of more effective and targeted therapies for glaucoma.

References

- 1. Establishment of human trabecular meshwork cell cultures using nontransplantable corneoscleral rims - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of selective EP2 receptor agonist, omidenepag, on trabecular meshwork cells, Schlemm’s canal endothelial cells and ciliary muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Efficacy and Patient Tolerability of this compound in the Treatment of Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Downregulation of COL12A1 and COL13A1 by a selective EP2 receptor agonist, omidenepag, in human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Downregulation of COL12A1 and COL13A1 by a selective EP2 receptor agonist, omidenepag, in human trabecular meshwork cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. sciencellonline.com [sciencellonline.com]

- 12. Consensus recommendations for trabecular meshwork cell isolation, characterization and culture - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Beyond the Primary Target: An In-depth Technical Guide to the Cellular Selectivity of Omidenepag

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omidenepag isopropyl is a novel topical ocular hypotensive agent approved for the treatment of glaucoma and ocular hypertension.[1][2] It is a prodrug that is rapidly hydrolyzed in the eye to its active metabolite, omidenepag.[1][3][4] The primary mechanism of action of omidenepag is the selective agonism of the prostaglandin E2 (EP2) receptor, which leads to an increase in both the conventional (trabecular) and uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure (IOP).[1][2][5][6] This document provides a detailed technical overview of the cellular targets of omidenepag, with a specific focus on its remarkable selectivity for the EP2 receptor and an exploration of potential off-target interactions.

Core Cellular Target: The EP2 Receptor

Omidenepag is a non-prostaglandin analog that demonstrates high affinity and potent agonist activity exclusively at the EP2 receptor.[1][4][7] This selectivity is a key feature of its pharmacological profile, distinguishing it from other prostaglandin analogs used in glaucoma therapy that primarily target the prostaglandin F (FP) receptor.[8][9]

Quantitative Analysis of Receptor Binding and Activity

The selectivity of omidenepag for the EP2 receptor has been quantified through various in vitro studies. The following table summarizes the key binding affinity (Ki) and agonist activity (EC50) values for omidenepag at various prostanoid receptors.

| Receptor | Ligand | Parameter | Value (nM) | Reference |

| EP2 | Omidenepag | Ki | 3.6 | [1][4][7][10] |

| EP2 | Omidenepag | EC50 | 8.3 | [1][4][7][10] |

| EP1 | Omidenepag | - | No effect | [1][4] |

| FP | Omidenepag | - | No effect | [1][4] |

Exploration of Cellular Targets Beyond the EP2 Receptor

A comprehensive investigation into the binding profile of omidenepag has been conducted to assess its activity at other receptors. In a broad screening panel, the binding activities of omidenepag to over 100 non-prostanoid receptors were evaluated.[10] The results of this extensive screening confirmed the high selectivity of omidenepag for the EP2 receptor, with no significant interactions observed with the other tested receptors.[10]

This high degree of selectivity is believed to contribute to the distinct side-effect profile of this compound compared to FP receptor agonists. For instance, side effects such as eyelash growth and deepening of the upper eyelid sulcus, commonly associated with FP agonists, are notably absent or significantly reduced with this compound.[9][11][12][13]

While direct binding to other cellular targets appears to be negligible, some reported adverse events, such as macular edema and ocular inflammation, may suggest downstream effects or complex biological responses initiated by EP2 receptor activation.[1][7][14] However, these are not indicative of direct off-target binding.

Experimental Protocols

The determination of omidenepag's receptor selectivity and activity involves standard pharmacological assays. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of omidenepag for various prostanoid receptors.

Methodology:

-

Receptor Preparation: Membranes from cells recombinantly expressing specific human prostanoid receptors (e.g., EP1, EP2, EP3, EP4, FP) are prepared.

-

Radioligand: A specific radiolabeled ligand for each receptor type is used (e.g., [3H]-PGE2 for EP receptors).

-

Competition Binding: The cell membranes are incubated with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled competitor (omidenepag).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of omidenepag that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell-Based Functional Assays (cAMP Measurement)

Objective: To determine the agonist activity (EC50) of omidenepag at the EP2 receptor.

Methodology:

-

Cell Culture: A stable cell line expressing the human EP2 receptor is cultured.

-

Stimulation: The cells are incubated with various concentrations of omidenepag.

-

cAMP Measurement: Since the EP2 receptor is a Gs-coupled receptor, its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). The intracellular cAMP levels are measured using a suitable assay kit (e.g., ELISA-based or fluorescence-based).

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the omidenepag concentration. The EC50 value, which is the concentration of omidenepag that produces 50% of the maximal response, is calculated from this curve.

Visualizing the Cellular Action of Omidenepag

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for determining its receptor selectivity.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for receptor selectivity.

Conclusion

The available evidence strongly indicates that omidenepag is a highly selective EP2 receptor agonist. Extensive in vitro studies have demonstrated potent and specific binding and activation of the EP2 receptor with negligible interaction with a wide range of other prostanoid and non-prostanoid receptors. This high degree of selectivity is a defining characteristic of omidenepag's pharmacological profile and is likely responsible for its efficacy and distinct safety profile in the treatment of glaucoma and ocular hypertension. Future research may further elucidate the downstream signaling pathways activated by EP2 agonism in ocular tissues, but current data does not support the existence of significant alternative primary cellular targets for omidenepag.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics, Safety, and Intraocular Pressure-Lowering Profile of this compound, a Selective, Nonprostaglandin, Prostanoid EP2 Receptor Agonist, in Healthy Japanese and Caucasian Volunteers (Phase I Study) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effectiveness and Safety of this compound 0.002% Ophthalmic Solution in Treatment-Naive Patients With Primary Open Angle Glaucoma: A Prospective Multicenter Phase IV Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy and Patient Tolerability of this compound in the Treatment of Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is this compound used for? [synapse.patsnap.com]

- 9. This compound ophthalmic solution for open-angle glaucoma and ocular hypertension: an update [scholarworks.indianapolis.iu.edu]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. Periocular Adverse Reactions to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Antiglaucoma Agent and EP2 Receptor Agonist Omidenepag Does Not Affect Eyelash Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bmjopen.bmj.com [bmjopen.bmj.com]

Unveiling the Anti-Inflammatory Potential of Omidenepag Isopropyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omidenepag isopropyl, a selective prostaglandin E2 (PGE2) receptor subtype 2 (EP2) agonist, is a novel therapeutic agent primarily recognized for its efficacy in reducing intraocular pressure (IOP) in patients with glaucoma and ocular hypertension. While its mechanism of action in IOP reduction is well-documented, emerging evidence suggests a more complex role for this compound in modulating inflammatory processes within the eye. This technical guide provides an in-depth investigation into the anti-inflammatory properties of this compound, detailing its mechanism of action, summarizing key experimental findings, and providing comprehensive experimental protocols. The dual nature of EP2 receptor signaling, which can elicit both pro- and anti-inflammatory responses, is explored to provide a balanced perspective. This document is intended to serve as a valuable resource for researchers and clinicians interested in the broader therapeutic potential of this selective EP2 agonist.

Introduction: The Dual Role of the EP2 Receptor in Inflammation

Prostaglandin E2 is a key lipid mediator that exerts a wide range of biological effects through its four receptor subtypes: EP1, EP2, EP3, and EP4. The EP2 receptor, a Gs protein-coupled receptor, has been a subject of intense research due to its multifaceted role in inflammation. Activation of the EP2 receptor can lead to both pro- and anti-inflammatory outcomes, depending on the cellular context and the specific signaling pathways engaged.[1][2][3]